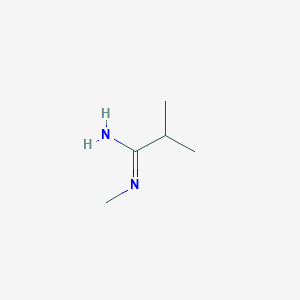
Diphenyl (1-amino-3-methylbutyl)phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diphenyl (1-amino-3-methylbutyl)phosphonate is an organophosphorus compound with the molecular formula C17H23NO3P. This compound is characterized by the presence of a phosphonate group attached to a diphenyl moiety and an amino-3-methylbutyl chain. It is a versatile compound with significant applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diphenyl (1-amino-3-methylbutyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of diphenylphosphite with an appropriate amine under controlled conditions. The reaction typically requires a catalyst, such as palladium, and can be carried out under microwave irradiation to achieve high yields in a short time . Another method involves the use of diaryliodonium salts with phosphites in the presence of a base under visible-light illumination .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using copper-catalyzed or nickel-catalyzed cross-coupling reactions. These methods are efficient and can be adapted for large-scale preparations, ensuring high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Diphenyl (1-amino-3-methylbutyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly with aryl halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or molecular oxygen.
Reducing agents: Such as lithium aluminum hydride.
Bases: Such as sodium hydroxide or potassium carbonate for substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine derivatives, and substituted phosphonates, depending on the reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Diphenyl (1-amino-3-methylbutyl)phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential as an enzyme inhibitor and its role in metabolic pathways.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of diphenyl (1-amino-3-methylbutyl)phosphonate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various metabolic pathways, leading to changes in cellular functions . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to diphenyl (1-amino-3-methylbutyl)phosphonate include:
Aminophosphonates: Such as aminomethylphosphonic acid and glyphosate.
Phosphonates: Such as phosphonopeptides and phosphonic acids.
Uniqueness
This compound is unique due to its specific structure, which combines a diphenyl moiety with an amino-3-methylbutyl chain. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various applications .
Propiedades
Número CAS |
73270-43-6 |
|---|---|
Fórmula molecular |
C17H22NO3P |
Peso molecular |
319.33 g/mol |
Nombre IUPAC |
1-diphenoxyphosphoryl-3-methylbutan-1-amine |
InChI |
InChI=1S/C17H22NO3P/c1-14(2)13-17(18)22(19,20-15-9-5-3-6-10-15)21-16-11-7-4-8-12-16/h3-12,14,17H,13,18H2,1-2H3 |
Clave InChI |
KBDLEVJSRJXEGL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(N)P(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


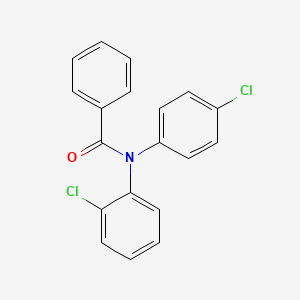

![1-Phenyl-1,2-dihydro-3H-naphtho[2,1-b]pyran-3-thione](/img/structure/B14454512.png)

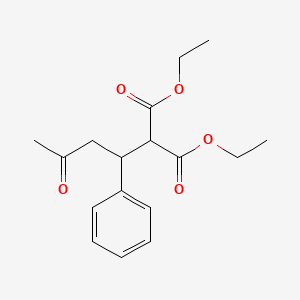
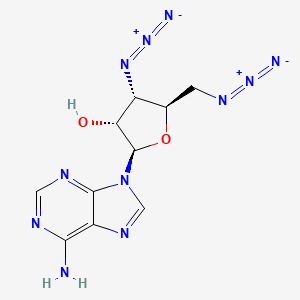
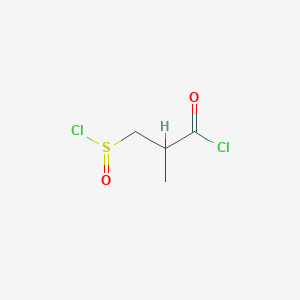
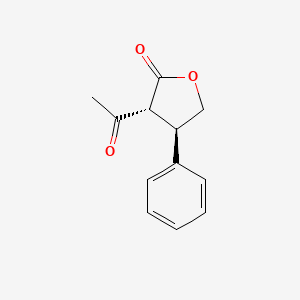
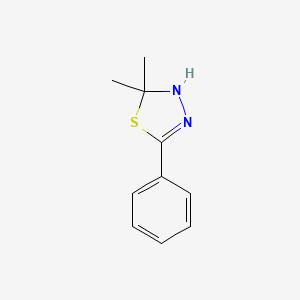
![3-(4-Hydroxyphenyl)-5-{[(propan-2-yl)oxy]methyl}-1,3-oxazolidin-2-one](/img/structure/B14454549.png)
